1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate
Overview
Description
1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is a chemical compound with a complex structure that includes a tert-butoxycarbonyl group and a pyrrolo[3,2-c]pyridin-5-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group . The reaction conditions often include mild temperatures and the use of specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of such systems allows for better control over reaction parameters and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups replacing the tert-butoxycarbonyl group.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites within the molecule. The pyrrolo[3,2-c]pyridin-5-ium core may interact with various enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate: Similar in structure but with variations in the functional groups attached to the core.
tert-Butoxycarbonyl-protected amino acids: Compounds with similar protecting groups but different core structures.
Uniqueness
This compound is unique due to its combination of the tert-butoxycarbonyl group and the pyrrolo[3,2-c]pyridin-5-ium core, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl 5-oxidopyrrolo[3,2-c]pyridin-5-ium-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-7-4-9-8-13(16)6-5-10(9)14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUZLVGCWPFKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C[N+](=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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